molecular formula C12H13IO3 B1327871 Ethyl 4-(3-iodophenyl)-4-oxobutyrate CAS No. 898777-24-7

Ethyl 4-(3-iodophenyl)-4-oxobutyrate

Cat. No.: B1327871
CAS No.: 898777-24-7
M. Wt: 332.13 g/mol
InChI Key: GETTZSIMYGEIQS-UHFFFAOYSA-N
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Description

Ethyl 4-(3-iodophenyl)-4-oxobutyrate is an organic compound that features an ethyl ester group, a 3-iodophenyl group, and a 4-oxobutyrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-iodophenyl)-4-oxobutyrate typically involves the esterification of 4-(3-iodophenyl)-4-oxobutyric acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-iodophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 3-iodophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the 4-oxobutyrate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 4-(3-iodophenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of radiolabeled tracers for imaging studies due to the presence of the iodine atom.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl 4-(3-iodophenyl)-4-oxobutyrate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various reaction pathways. The iodine atom in the 3-iodophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonyl group in the 4-oxobutyrate moiety can undergo nucleophilic addition or reduction.

Comparison with Similar Compounds

Ethyl 4-(3-iodophenyl)-4-oxobutyrate can be compared with other similar compounds, such as:

    Ethyl 4-(4-iodophenyl)-4-oxobutyrate: Similar structure but with the iodine atom in the para position.

    Ethyl 4-(3-bromophenyl)-4-oxobutyrate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: Similar structure but with a chlorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific reactions that are not possible with bromine or chlorine analogs. The iodine atom also enhances the compound’s utility in radiolabeling applications.

Properties

IUPAC Name

ethyl 4-(3-iodophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETTZSIMYGEIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645711
Record name Ethyl 4-(3-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-24-7
Record name Ethyl 4-(3-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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